molecular formula C12H11NO3S B13651709 ethyl (2Z)-(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene)acetate

ethyl (2Z)-(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene)acetate

Katalognummer: B13651709
Molekulargewicht: 249.29 g/mol
InChI-Schlüssel: HHQIXQBSVIOOEN-YFHOEESVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (2Z)-(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene)acetate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature, particularly in fruits and flowers. This specific compound is characterized by its unique structure, which includes a benzothiazine ring fused with an acetate group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene)acetate typically involves the reaction of a benzothiazine derivative with ethyl acetate under controlled conditions. The reaction is usually catalyzed by an acid or base to facilitate the esterification process. For instance, the use of sulfuric acid as a catalyst can promote the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of microreactors has been shown to enhance the yield and purity of the product due to their high surface-to-volume ratios .

Wirkmechanismus

The mechanism of action of ethyl (2Z)-(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene)acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. The ester group can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols, which can further participate in other biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Ethyl (2Z)-(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene)acetate can be compared with other esters such as:

The uniqueness of this compound lies in its benzothiazine ring, which imparts distinct chemical and biological properties compared to simpler esters.

Eigenschaften

Molekularformel

C12H11NO3S

Molekulargewicht

249.29 g/mol

IUPAC-Name

ethyl (2Z)-2-(4-oxo-1,3-benzothiazin-2-ylidene)acetate

InChI

InChI=1S/C12H11NO3S/c1-2-16-11(14)7-10-13-12(15)8-5-3-4-6-9(8)17-10/h3-7H,2H2,1H3,(H,13,15)/b10-7-

InChI-Schlüssel

HHQIXQBSVIOOEN-YFHOEESVSA-N

Isomerische SMILES

CCOC(=O)/C=C\1/NC(=O)C2=CC=CC=C2S1

Kanonische SMILES

CCOC(=O)C=C1NC(=O)C2=CC=CC=C2S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.